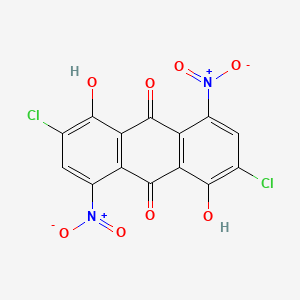
2-Methyl-2-butene-1,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-butene-1,4-diyl diacetate is an organic compound with the molecular formula C9H14O4. It is a diacetate ester derived from 2-methyl-2-butene-1,4-diol. This compound is known for its applications in organic synthesis and polymer chemistry due to its functional groups and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-2-butene-1,4-diyl diacetate can be synthesized through the esterification of 2-methyl-2-butene-1,4-diol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the diol and acetic anhydride are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-butene-1,4-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield 2-methyl-2-butene-1,4-diol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-Methyl-2-butene-1,4-diol and acetic acid.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-butene-1,4-diyl diacetate has several applications in scientific research:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polyesters and polyurethanes.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Industrial Applications: Utilized in the production of coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-methyl-2-butene-1,4-diyl diacetate involves its reactivity with nucleophiles and electrophiles due to the presence of ester groups. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon of the ester, leading to the formation of new products . The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butene-1,4-diol diacetate: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-2-butene-1,4-diol: The diol precursor of the diacetate ester.
2-Methyl-2-butene: A hydrocarbon with a similar backbone but without the ester functional groups.
Uniqueness
2-Methyl-2-butene-1,4-diyl diacetate is unique due to its combination of ester functional groups and the presence of a double bond, which provides versatility in chemical reactions and applications in polymer synthesis .
Eigenschaften
CAS-Nummer |
59054-99-8 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
[(E)-4-acetyloxy-3-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C9H14O4/c1-7(6-13-9(3)11)4-5-12-8(2)10/h4H,5-6H2,1-3H3/b7-4+ |
InChI-Schlüssel |
LJPNEMAMFITRSO-QPJJXVBHSA-N |
Isomerische SMILES |
C/C(=C\COC(=O)C)/COC(=O)C |
Kanonische SMILES |
CC(=CCOC(=O)C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


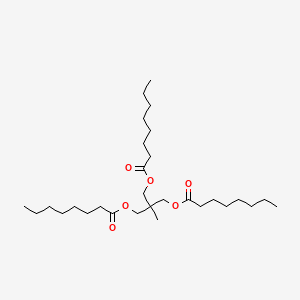
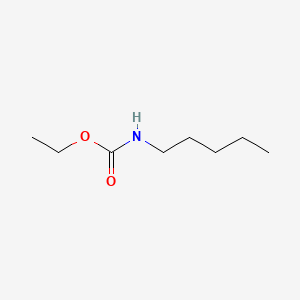
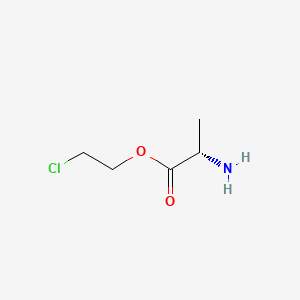
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)
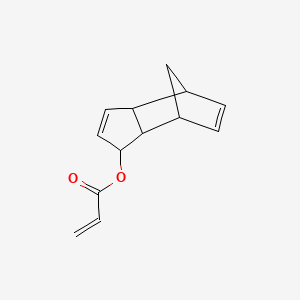


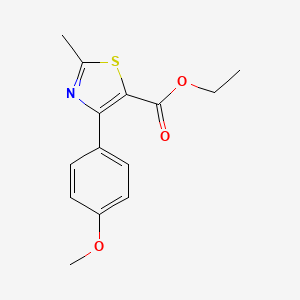
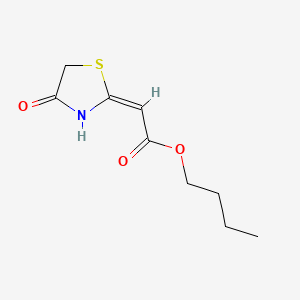
![2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13802467.png)
![1-Ethyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B13802475.png)
![2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B13802482.png)

